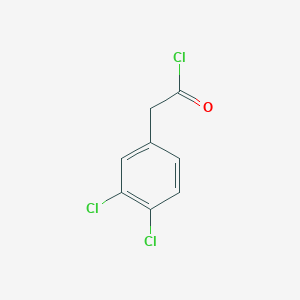
3-(三氟甲基)苯基三甲基溴化铵
描述
3-(Trifluoromethyl)phenyltrimethylammonium Bromide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its high purity and stability, making it suitable for various scientific applications . The compound has the molecular formula C10H13BrF3N and a molecular weight of 284.12 g/mol .
科学研究应用
3-(Trifluoromethyl)phenyltrimethylammonium Bromide has a wide range of applications in scientific research:
作用机制
Target of Action
3-(Trifluoromethyl)phenyltrimethylammonium Bromide is primarily used as a catalyst in organic synthesis reactions . It promotes the reaction of nucleophiles with substrates and accelerates the alkylation of amines .
Mode of Action
As a catalyst, 3-(Trifluoromethyl)phenyltrimethylammonium Bromide facilitates the reaction between nucleophiles and substrates. It does this by reducing the activation energy required for the reaction to occur, thereby increasing the rate of the reaction .
Biochemical Pathways
It is known to be involved in the alkylation of amines, which is a fundamental process in organic chemistry and biochemistry .
Pharmacokinetics
It is soluble in organic solvents such as dichloromethane and ethanol , which may influence its bioavailability.
Result of Action
The primary result of the action of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is the acceleration of the alkylation of amines . This can lead to the formation of new organic compounds, which can have various applications in different fields such as the production of inhibitors, buffers, and flame retardant intermediates .
Action Environment
3-(Trifluoromethyl)phenyltrimethylammonium Bromide is stable but sensitive to light . Therefore, it should be stored and used under conditions that minimize exposure to light. It should also be handled with care to avoid inhalation, skin and eye contact, and ingestion . During storage and handling, it should be kept away from oxidizing agents and strong acids to prevent the risk of fire and explosion .
生化分析
Biochemical Properties
3-(Trifluoromethyl)phenyltrimethylammonium Bromide plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, proteins, and other biomolecules, altering their activity. For instance, it can inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. This inhibition occurs through the binding of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, it can interact with membrane proteins, affecting ion transport and signal transduction pathways .
Cellular Effects
The effects of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can disrupt normal neurotransmitter release by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity. This can result in altered synaptic transmission and potential neurotoxicity. In other cell types, it may affect ion channel function, leading to changes in cellular excitability and metabolic activity .
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)phenyltrimethylammonium Bromide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as acetylcholinesterase, inhibiting their activity. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for hydrophobic pockets within the enzyme. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide can change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light or heat. In in vitro studies, its inhibitory effects on enzymes and cellular processes can be observed within minutes to hours of application. Long-term exposure in in vivo studies may lead to cumulative effects, including potential toxicity and altered cellular function .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect enzyme activity and cellular signaling. At higher doses, it can induce toxic effects, including neurotoxicity, hepatotoxicity, and disruptions in metabolic processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in biological activity or toxicity .
Metabolic Pathways
3-(Trifluoromethyl)phenyltrimethylammonium Bromide is involved in various metabolic pathways, primarily through its interactions with enzymes. It can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, its inhibition of acetylcholinesterase affects the metabolism of acetylcholine, leading to its accumulation and prolonged activity in the nervous system. Additionally, it may interact with other metabolic enzymes, influencing pathways related to energy production and detoxification .
Transport and Distribution
Within cells and tissues, 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm or membrane regions, depending on its affinity for different biomolecules. This localization can influence its activity and the extent of its effects on cellular processes .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with membrane proteins can localize it to the cell membrane, where it can modulate ion channels and receptors. In other cases, it may be found in the cytoplasm, affecting intracellular signaling pathways and enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide typically involves a two-step reaction process:
Synthesis of Trifluoromethylbenzene: This is achieved by reacting trifluoromethylbenzene with bromine in the presence of a catalyst to form trifluoromethylbenzene bromide.
Formation of the Ammonium Compound: The trifluoromethylbenzene bromide is then reacted with trimethylamine to produce 3-(Trifluoromethyl)phenyltrimethylammonium Bromide.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 3-(Trifluoromethyl)phenol .
相似化合物的比较
3-(Trifluoromethyl)phenyltrimethylammonium Iodide: Similar in structure but contains an iodide ion instead of a bromide ion.
3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide: Contains a hydroxide ion and is used in different types of reactions.
Uniqueness: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is unique due to its high stability and reactivity, making it suitable for a wide range of applications in both research and industry. The presence of the trifluoromethyl group significantly enhances its chemical properties compared to similar compounds .
属性
IUPAC Name |
trimethyl-[3-(trifluoromethyl)phenyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N.BrH/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFRXMSETZXGKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346744 | |
| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262608-95-7 | |
| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)




